

A Comparative Efficacy Analysis: Pseudolaric Acid B in Cancer Therapy

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Compound of Interest

Compound Name: *Demethoxydeacetoxypseudolaric acid B*

Cat. No.: *B1630833*

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Initial Search Synopsis: An extensive literature search did not yield direct comparative studies between **Demethoxydeacetoxypseudolaric acid B** and Pseudolaric acid B (PAB).

Furthermore, the acronym DMAPT is commonly associated with Dimethylamino Parthenolide, a distinct compound, leading to a lack of specific data for a direct comparison as initially requested. This guide will therefore focus on a comprehensive evaluation of the efficacy of Pseudolaric acid B, providing key experimental data and mechanistic insights to serve as a valuable reference for researchers.

Pseudolaric acid B, a diterpenoid isolated from the root bark of *Pseudolarix kaempferi*, has demonstrated significant potential as an anticancer agent.^{[1][2][3]} This guide provides a detailed comparison of its efficacy across various cancer models, supported by experimental data on its mechanism of action.

Quantitative Efficacy Data

The cytotoxic and anti-proliferative effects of Pseudolaric acid B have been quantified in numerous studies. The following tables summarize its in vitro and in vivo efficacy.

In Vitro Cytotoxicity of Pseudolaric Acid B

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)
Various Tumor Cells	Multiple	0.17 - 5.20	Not Specified
HKC	Normal Human Kidney	5.77	Not Specified
MDA-MB-231	Triple-Negative Breast Cancer	19.3	24
MDA-MB-231	Triple-Negative Breast Cancer	8.3	48
MDA-MB-231	Triple-Negative Breast Cancer	5.76	72
MCF10A	Normal Breast Epithelial	No obvious side-effects	24, 48, 72

Table 1: In vitro cytotoxicity (IC50 values) of Pseudolaric acid B against various cancer cell lines and a normal cell line.[\[2\]](#)[\[4\]](#)

In Vivo Antitumor Activity of Pseudolaric Acid B

Tumor Model	Treatment	Dosage	Inhibitory Rate (%)
Hepatocarcinoma 22 (H22)	Intraperitoneal injection (10 days)	30 mg/kg/day	14.4
Hepatocarcinoma 22 (H22)	Intraperitoneal injection (10 days)	60 mg/kg/day	40.1
Lewis Lung Cancer	Intraperitoneal injection (10 days)	30 mg/kg/day	39.1
Lewis Lung Cancer	Intraperitoneal injection (10 days)	60 mg/kg/day	47.0

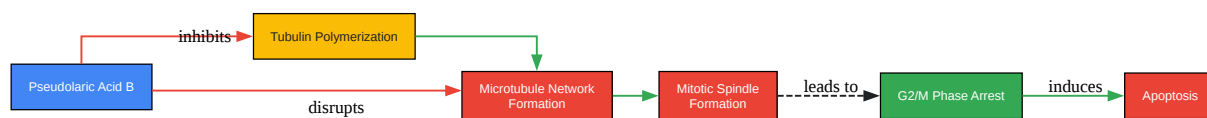
Table 2: In vivo antitumor efficacy of Pseudolaric acid B in murine models.[\[2\]](#)

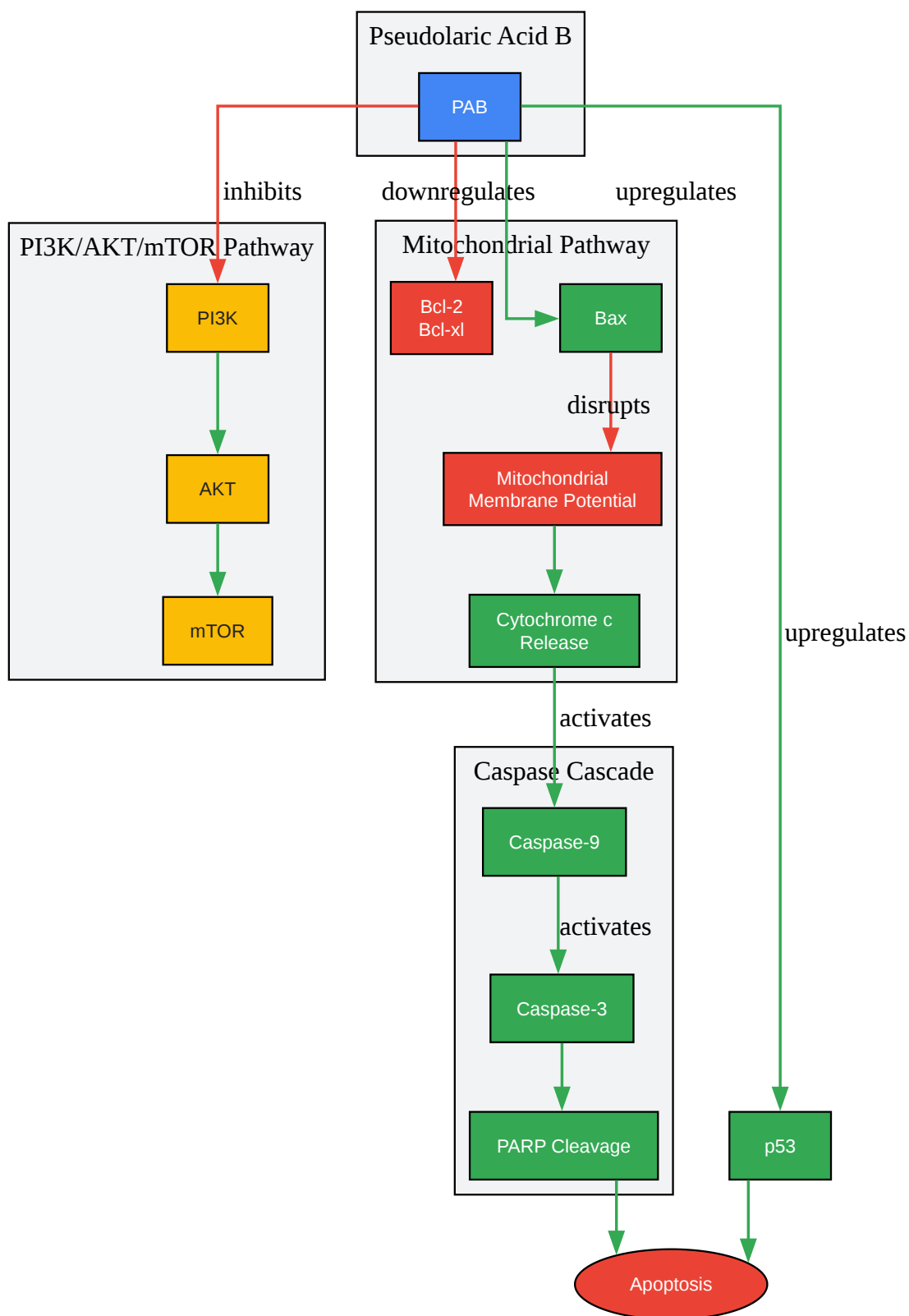
Mechanism of Action

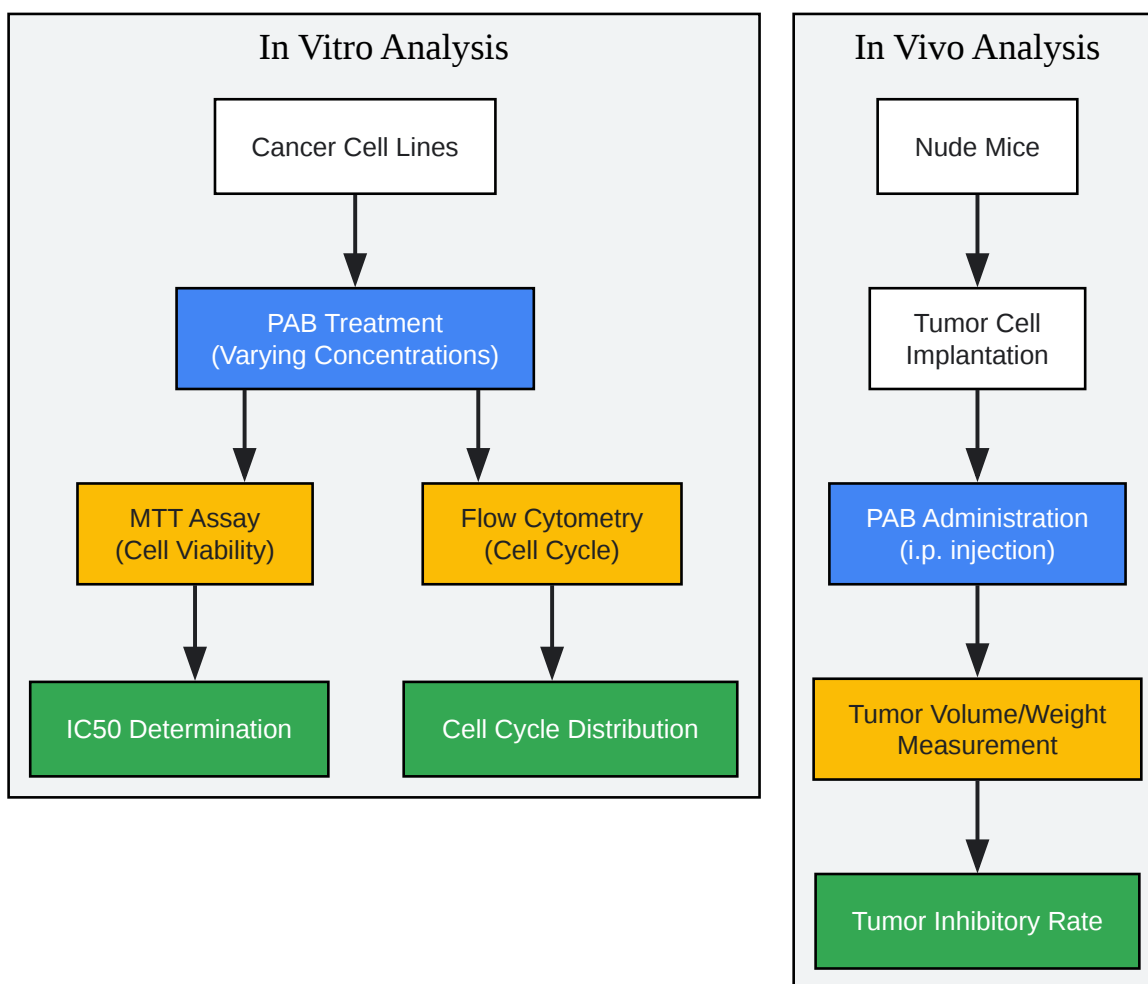
Pseudolaric acid B exerts its anticancer effects through a multi-targeted mechanism, primarily involving microtubule destabilization and induction of apoptosis.

Microtubule Destabilization and Mitotic Arrest

PAB has been identified as a novel microtubule-destabilizing agent.^{[1][5]} It disrupts the cellular microtubule network and inhibits the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase.^{[1][2][5][6]} This mitotic arrest is a precursor to the induction of apoptosis in cancer cells.^{[4][6]}







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